molecular formula C10H12FNO B15236491 1-Amino-1-(3-fluoro-4-methylphenyl)acetone

1-Amino-1-(3-fluoro-4-methylphenyl)acetone

Cat. No.: B15236491
M. Wt: 181.21 g/mol
InChI Key: ZFYZSMJAMPWZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(3-fluoro-4-methylphenyl)acetone (CAS: 1270337-88-6) is a substituted acetone derivative with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol . Key physicochemical properties include a predicted density of 1.127±0.06 g/cm³, a boiling point of 255.8±40.0°C, and a pKa of 6.58±0.10 . The compound features a 3-fluoro-4-methylphenyl group attached to the α-carbon of the acetone backbone, along with an amino group at the same position.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-amino-1-(3-fluoro-4-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

ZFYZSMJAMPWZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)C)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-(3-fluoro-4-methylphenyl)acetone typically involves the following steps:

Chemical Reactions Analysis

1-Amino-1-(3-fluoro-4-methylphenyl)acetone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-4-methylphenyl)acetone involves its interaction with molecular targets such as enzymes and receptors. The amino group and the fluoro-substituted phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

1-Amino-1-(3-cyclopentyloxyphenyl)acetone (CAS: 1270529-86-6)

  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Key Differences: The 3-cyclopentyloxy substituent introduces a bulky, lipophilic group compared to the smaller 3-fluoro-4-methylphenyl group in the target compound. Higher molecular weight (233.31 vs. Predicted boiling points are unavailable, but the cyclopentyloxy group likely increases hydrophobicity, reducing aqueous solubility compared to the fluoro-methyl analog.

Acetone (CAS: 67-64-1)

  • Molecular Formula : C₃H₆O
  • Molecular Weight : 58.08 g/mol
  • Key Differences: The unsubstituted acetone has a boiling point of 56°C , significantly lower than the target compound’s predicted 255.8°C, highlighting the impact of aromatic substitution on volatility. Acetone’s density (0.791 kg/l at 20°C) is lower than the substituted derivative’s predicted 1.127 g/cm³, reflecting increased molecular packing due to the aromatic ring and amino group.

Fluorophenyl-Containing Compounds

2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structural Features: A pyrido-pyrimidinone core with a 3-fluoro-4-methylphenyl substituent.
  • Key Differences :
    • The heterocyclic backbone introduces rigidity and planar aromaticity, contrasting with the flexible acetone scaffold.
    • The piperazine group enhances basicity and hydrogen-bonding capacity, which the target compound lacks .

3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile

  • Structural Features : A fused chromene system with a 4-fluorophenyl group.
  • Key Differences :
    • The chromene core creates a conjugated π-system, enabling UV absorption and fluorescence properties absent in the target compound.
    • Crystal packing analysis reveals a near-perpendicular dihedral angle (89.58°) between the fluorophenyl group and the chromene plane, suggesting steric hindrance effects that may differ from the target compound’s conformation .

Structural Analogues with Different Backbones

(R)-1-Amino-1-(3′-pyridyl)methylphosphonic Acid

  • Structural Features: A pyridyl-phosphonic acid derivative with an (R)-configured amino group.
  • Key Differences: The phosphonic acid group enhances water solubility and metal-chelating ability, unlike the neutral amino-acetone group. Optical rotation ([α]D = +2.8°) indicates chiral properties, whereas the target compound’s stereochemical configuration is unspecified .

Data Table: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
1-Amino-1-(3-fluoro-4-methylphenyl)acetone C₁₀H₁₂FNO 181.21 255.8 (predicted) 1.127 (predicted) 3-fluoro-4-methylphenyl
1-Amino-1-(3-cyclopentyloxyphenyl)acetone C₁₄H₁₉NO₂ 233.31 N/A N/A 3-cyclopentyloxyphenyl
Acetone C₃H₆O 58.08 56 0.791 None (parent compound)
(R)-1-Amino-1-(3′-pyridyl)methylphosphonic Acid C₆H₉N₂O₃P 202.12 N/A N/A 3-pyridyl, phosphonic acid

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires halogenation and amination steps, similar to methods used for 4’-substituted analogs (e.g., Grignard reactions, palladium catalysis) .
  • Thermodynamic Stability: The predicted high boiling point suggests strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) due to the polar amino and fluorine groups.
  • Biological Relevance: Fluorine and methyl groups may enhance metabolic stability and bioavailability compared to non-halogenated analogs, as seen in fluorophenyl-containing pharmaceuticals .

Notes on Evidence Limitations

  • Predicted properties for the target compound (e.g., boiling point) lack experimental validation, necessitating further studies .
  • Limited data on analogs like 1-amino-1-(3-cyclopentyloxyphenyl)acetone restricts direct comparisons of reactivity or biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.